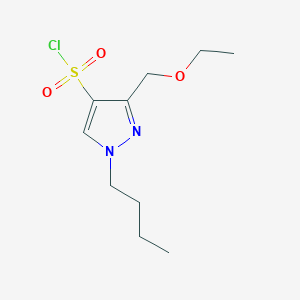
1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and it has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes such as carbonic anhydrase and sulfonamide hydrolase. This inhibition can lead to various biological effects that are being studied further.
Biochemical and Physiological Effects:
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. Studies have reported that this compound can inhibit the growth of certain bacteria and fungi, and it has potential applications as an antifungal and antibacterial agent. Additionally, this compound has shown promising results in studies related to its anti-inflammatory and antitumor properties.
実験室実験の利点と制限
One of the main advantages of using 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high purity and stability. This compound can be easily synthesized using different methods, and it can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One of the most promising directions is the development of new sulfonamide derivatives that have improved biological activity and selectivity. Additionally, this compound can be used as a starting material for the synthesis of new materials with potential applications in fields such as electronics and energy storage.
Conclusion:
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions. Further studies are required to fully understand the potential of this compound and its derivatives in various fields.
合成法
The synthesis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been reported using different methods. One of the most common methods involves the reaction of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-carbaldehyde with chlorosulfonic acid in the presence of a catalyst such as triethylamine. This method has been optimized to improve the yield and purity of the product.
科学的研究の応用
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of other sulfonamide derivatives that have shown promising results in various fields such as medicinal chemistry, material science, and environmental science.
特性
IUPAC Name |
1-butyl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-7-10(17(11,14)15)9(12-13)8-16-4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYUWFOQPJGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
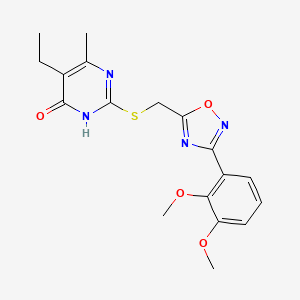
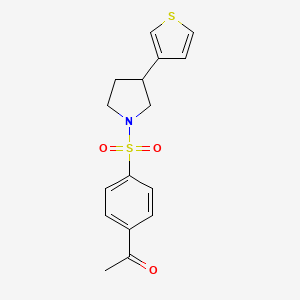
![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)


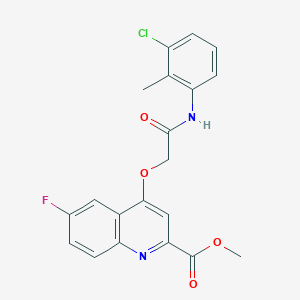

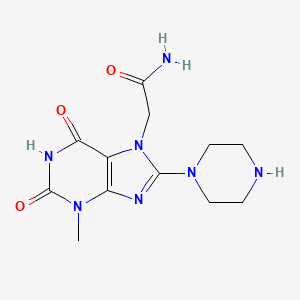

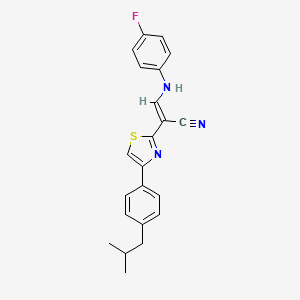

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)